



Application Note: Quantification of Isomurrayafoline B in Plant Extracts

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Compound of Interest		
Compound Name:	Isomurrayafoline B	
Cat. No.:	B018881	Get Quote

Introduction

Isomurrayafoline B is a carbazole alkaloid found in plants of the Murraya genus, which is in the family Rutaceae. These compounds have garnered interest for their potential biological activities. Accurate quantification of **Isomurrayafoline B** in plant extracts is crucial for phytochemical studies, quality control of herbal products, and drug discovery and development. This document provides detailed protocols for the quantification of **Isomurrayafoline B** in plant extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Principle

The methods outlined below describe the extraction of **Isomurrayafoline B** from a plant matrix, followed by chromatographic separation and quantification. HPLC-UV provides a robust and widely accessible method for quantification. For higher sensitivity and selectivity, especially in complex matrices, the UPLC-MS/MS method is recommended.[1][2] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from analytical standards of **Isomurrayafoline B**.

Experimental Protocols Sample Preparation: Solid-Liquid Extraction

This protocol describes the extraction of **Isomurrayafoline B** from dried and powdered plant material.



Materials and Reagents:

- Dried plant material (e.g., leaves, stem bark)
- Methanol (HPLC grade)
- Deionized water
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- 0.22 μm syringe filters

Procedure:

- Grinding: Grind the dried plant material to a fine powder (e.g., using a Wiley mill) to increase the surface area for extraction.[3]
- Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
- Add 10 mL of methanol.
- Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.[3]
- Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collection: Carefully collect the supernatant.
- Re-extraction: Repeat the extraction process (steps 3-6) on the plant residue two more times to ensure complete extraction.
- Pooling: Combine the supernatants from all three extractions.
- Solvent Evaporation: Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator.



- Reconstitution: Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase.
- Filtration: Filter the reconstituted extract through a 0.22 μm syringe filter into an HPLC vial prior to analysis.[5]

Analytical Method 1: HPLC-UV Quantification

Instrumentation and Conditions:

- HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm (or a wavelength determined by UV scan of Isomurrayafoline B standard).
- Injection Volume: 10 μL.

Gradient Elution Program:

Time (min)	Solvent A (%)	Solvent B (%)
0	90	10
20	10	90
25	10	90
26	90	10
30	90	10



Calibration Curve: Prepare a series of standard solutions of **Isomurrayafoline B** in the mobile phase at concentrations ranging from 1 μ g/mL to 100 μ g/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve.

Analytical Method 2: UPLC-MS/MS Quantification

For enhanced sensitivity and specificity, a UPLC-MS/MS method is recommended.[1][6][7][8]

Instrumentation and Conditions:

- UPLC System: A system capable of high-pressure gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile with 0.1% formic acid).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 2 μL.

Gradient Elution Program:

Time (min)	Solvent A (%)	Solvent B (%)
0	95	5
5	5	95
7	5	95
7.1	95	5
9	95	5



Mass Spectrometry Parameters:

• Ionization Mode: Positive Electrospray Ionization (ESI+).

Capillary Voltage: 3.5 kV.

Source Temperature: 150°C.

• Desolvation Temperature: 400°C.

Multiple Reaction Monitoring (MRM): The precursor ion ([M+H]+) for Isomurrayafoline B
and its product ions will need to be determined by direct infusion of a standard solution.
Hypothetical MRM transitions are provided in the data table below.

Data Presentation

The following tables summarize hypothetical quantitative data for **Isomurrayafoline B** obtained using the described methods.

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

Parameter	Value
Linearity (R²)	> 0.999
Limit of Detection (LOD)	0.5 μg/mL
Limit of Quantification (LOQ)	1.5 μg/mL
Precision (%RSD)	< 2%
Accuracy (Recovery %)	95-105%

Table 2: UPLC-MS/MS Method Validation Parameters (Hypothetical Data)



Parameter	Value
Linearity (R²)	> 0.999
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	0.3 ng/mL
Precision (%RSD)	< 3%
Accuracy (Recovery %)	97-103%

Table 3: Quantification of Isomurrayafoline B in Murraya spp. Extracts (Hypothetical Data)

Plant Sample	Extraction Method	Analytical Method	Isomurrayafoline B Content (mg/g dry weight)
Murraya koenigii Leaves	Methanol Sonication	HPLC-UV	1.25 ± 0.08
Murraya paniculata Bark	Methanol Sonication	HPLC-UV	0.78 ± 0.05
Murraya koenigii Leaves	Methanol Sonication	UPLC-MS/MS	1.28 ± 0.06
Murraya paniculata Bark	Methanol Sonication	UPLC-MS/MS	0.81 ± 0.04

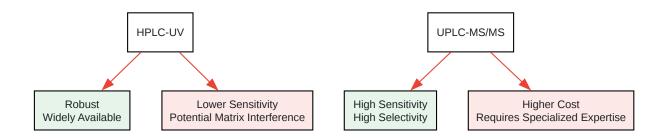
Visualizations





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Caption: Experimental workflow for the quantification of Isomurrayafoline B.



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Caption: Comparison of analytical methods for **Isomurrayafoline B** quantification.

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